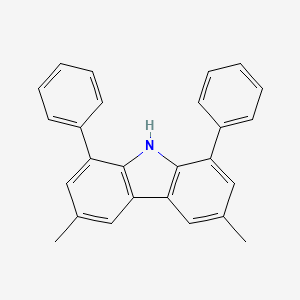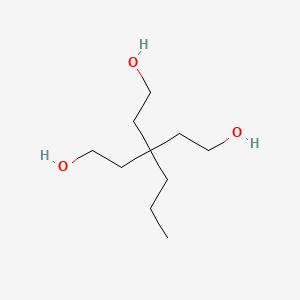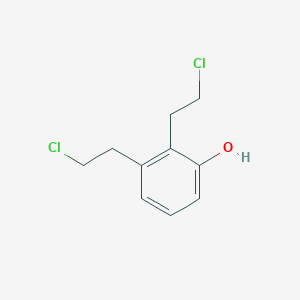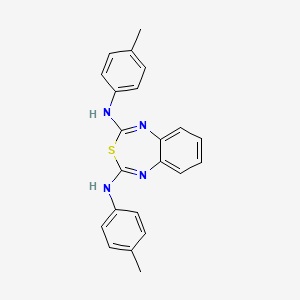![molecular formula C11H10O2 B14212842 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- CAS No. 830329-20-9](/img/structure/B14212842.png)
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is an organic compound with the molecular formula C10H8O2 It is a derivative of 3-butyn-2-one, featuring a phenyl group substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- typically involves the reaction of 4-phenyl-3-butyn-2-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-[4-(carboxymethyl)phenyl]-3-butyn-2-one.
Reduction: Formation of 4-[4-(hydroxymethyl)phenyl]-3-butyn-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carbonyl group also play crucial roles in its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Contains a double bond instead of a triple bond, leading to variations in reactivity and applications.
Uniqueness
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential for various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
830329-20-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]but-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,8H2,1H3 |
InChI Key |
LJDXRFYEVAHDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)

![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)





![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)

